2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Lipophilicity Drug-likeness Physicochemical profiling

AldrichCPR compounds lack analytical data, creating identity verification risk. This 2-Cl positional isomer fills a critical gap in hydrazono-oxoacetamide SAR panels. • Completes 2-/3-/4-Cl isomer matrix for antimicrobial QSAR deconvolution (Kumar et al., 2010) • Lead-like LogP (3.4) & low rotatable bonds (3) reduce entropic penalty for FBDD • GC-MS spectra in SpectraBase enable pre-assay identity verification

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
Cat. No. B15015746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl
InChIInChI=1S/C16H14ClN3O2/c1-11-6-2-5-9-14(11)19-15(21)16(22)20-18-10-12-7-3-4-8-13(12)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
InChIKeyXQDQVDVUJJSABQ-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Structural Identity and Core Properties


2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide (CAS 328018-44-6; PubChem CID 9597017), systematically named N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide, is a hydrazone-functionalized oxanilic acid derivative with molecular formula C16H14ClN3O2 and a monoisotopic mass of 315.0774544 Da [1][2]. The compound belongs to the arylidenehydrazino-oxoacetamide class, characterized by a 2-chlorobenzylidene hydrazone donor linked via an oxalamide bridge to an ortho-toluidine acceptor. It is distributed exclusively through the Sigma-Aldrich AldrichCPR platform, a curated collection of rare and unique screening compounds supplied to early-discovery researchers . Sigma-Aldrich explicitly does not collect analytical data for this product, and the buyer assumes full responsibility for identity and purity verification . This limited-characterization status is a critical procurement consideration that distinguishes it from fully validated catalog standards.

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Structural Non-Equivalence Risk in Generic Replacement


Hydrazone-oxoacetamide derivatives cannot be treated as interchangeable procurement items: even single-atom positional isomerism on the benzylidene ring (2-Cl vs. 3-Cl vs. 4-Cl) or minor alkyl substitution on the anilide terminus (2-methylphenyl vs. 2,5-dimethylphenyl) produces measurable shifts in lipophilicity, hydrogen-bond geometry, and conformational sampling that alter recognition at biological targets [1]. In the benzylidene hydrazide series evaluated by Kumar et al. (2010), the presence and position of the chloro substituent directly determined antimicrobial activity, with chloro- and nitro-bearing compounds showing the highest potency [2]. Generic substitution without accounting for these positional and electronic effects introduces uncontrolled variables into any screening or SAR campaign. The quantitative evidence below allows a procurement scientist to assess whether the specific 2-chloro, 2-methyl substitution pattern of this compound provides a necessary point of differentiation relative to its closest catalog-available analogs.

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Quantitative Differentiation vs. Analogs


Reduced Lipophilicity and Non-Specific Binding Risk

The target compound exhibits a computed XLogP3-AA of 3.4 [1], which is 2.02 log units lower than the LogP of 5.42 reported for 2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide, the closest catalog-available analog bearing an additional methyl group on the anilide ring . This difference corresponds to an approximately 100-fold theoretical reduction in octanol-water partition coefficient, placing the target compound within the more favorable Lipinski-compliant lipophilicity range (LogP < 5) for drug-like chemical space.

Lipophilicity Drug-likeness Physicochemical profiling

Lower Molecular Weight Improves Ligand Efficiency

The target compound has a molecular weight of 315.75 g/mol [1], which is 14.25 Da lower than the 330 g/mol reported for the 2,5-dimethylphenyl analog . The additional methyl group on the comparator increases both molecular weight and rotatable bond count, while the target compound maintains a leaner scaffold more consistent with lead-like rather than drug-like chemical space.

Molecular weight Ligand efficiency Fragment-like properties

Distinct Electronic and Steric Properties of Ortho-Chloro Substituent

The target compound incorporates a 2-chlorobenzylidene (ortho-chloro) moiety. The ortho-positioning introduces both a steric shielding effect on the hydrazone N-H and an electron-withdrawing inductive effect at a short through-bond distance to the imine carbon, which differs from the resonance-dominated electronic landscape of the 3-chloro and 4-chloro positional isomers [1]. In the benzylidene hydrazide series evaluated by Kumar et al., chloro-substituted compounds demonstrated superior antimicrobial activity compared to unsubstituted and hydroxy-substituted analogs, with the specific substitution pattern on the benzylidene ring influencing the quantitative MIC values against bacterial and fungal strains [2]. While direct head-to-head MIC data for the 2-Cl vs. 3-Cl vs. 4-Cl variants are not available from a single published study for this exact scaffold, the class-level QSAR analysis identified the second-order molecular connectivity index (²χ) and third-order Kier's alpha shape index (κα₃) as key topological descriptors governing antimicrobial activity [2], parameters that are quantitatively altered by the position of the chlorine substituent.

Positional isomerism Electronic effects SAR

GC-MS Spectral Fingerprint for Identity Confirmation

Sigma-Aldrich explicitly states that no analytical data is collected for AldrichCPR products, placing the burden of identity and purity verification on the buyer . However, the compound has been independently characterized by GC-MS, with two mass spectra deposited in the SpectraBase spectral database (Wiley Science Solutions) [1]. This external spectral reference—indexed under Compound ID 37CfL4s98Gw—provides a verifiable retention-index and fragmentation-pattern fingerprint that procurement scientists can use as an orthogonal identity check upon receipt, a resource not uniformly available for all AldrichCPR hydrazone analogs.

Analytical characterization GC-MS Identity verification

Low Rotatable Bond Count Reduces Conformational Entropy

The target compound possesses 3 rotatable bonds as computed by the Cactvs engine in PubChem [1]. This is lower than the 4 rotatable bonds reported for the 2,5-dimethylphenyl analog and equivalent to the count expected for the positional isomer series (2-Cl, 3-Cl, 4-Cl). The constrained conformational mobility—arising from the planar hydrazone linkage and the limited degrees of freedom in the oxalamide bridge—reduces the entropic penalty upon target binding, a property that has been correlated with improved binding thermodynamics in fragment-based drug discovery [2]. The lower conformational entropy distinguishes this scaffold from more flexible hydrazide derivatives featuring extended alkyl linkers.

Conformational analysis Entropy Binding thermodynamics

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Application Scenarios


Halogen-Position SAR Libraries for Antimicrobial Hydrazone Lead Optimization

The target compound, with its ortho-chlorobenzylidene substitution, serves as the 2-Cl positional isomer within a systematic SAR matrix exploring halogen position effects (2-Cl, 3-Cl, 4-Cl) on the benzylidene ring of oxanilic acid hydrazide scaffolds. Kumar et al. (2010) demonstrated that chloro-substituted benzylidene hydrazides exhibit superior antimicrobial activity relative to unsubstituted analogs, and their multi-target QSAR model identified topological descriptors (²χ, κα₃) that are quantitatively sensitive to the chlorine substitution position [1]. Procuring this specific 2-Cl isomer—rather than the more commonly listed 4-Cl variants—completes the positional isomer panel and enables rigorous deconvolution of steric versus electronic contributions to the observed antimicrobial pharmacophore.

Physicochemical Property Screening Cascade Prioritization

The target compound's computed XLogP3-AA of 3.4 and molecular weight of 315.75 g/mol position it within lead-like chemical space (MW ≤350, LogP ≤3.5) [2], making it a more suitable candidate for early-stage cellular screening than the 2,5-dimethylphenyl analog (LogP 5.42; MW 330) . Procurement teams prioritizing compound collections for phenotypic or target-based cellular assays can use the 2.02 LogP differential to justify selection of the target compound over the more lipophilic analog, reducing the risk of non-specific membrane partitioning and false-positive hit rates.

Low Conformational Entropy Scaffolds for Fragment-Based Lead Discovery

With only 3 rotatable bonds and a semi-rigid hydrazone-oxalamide core, the target compound presents a low conformational entropy scaffold that is well-suited to fragment-based drug discovery (FBDD) and structure-guided optimization [2]. The reduced entropic penalty upon target binding, relative to more flexible hydrazide derivatives, aligns with established medicinal chemistry principles linking low rotatable bond count to improved binding thermodynamics [3]. Procurement for FBDD campaigns should prioritize this scaffold over higher-rotatable-bond analogs when crystallographic or NMR-based fragment screening is planned.

Identity Confirmation via Independent GC-MS Spectral Reference

Given that Sigma-Aldrich provides this AldrichCPR product without analytical data and sells it on an 'as-is' basis with no warranty of identity or purity , the availability of two independently acquired GC-MS spectra in SpectraBase (Compound ID 37CfL4s98Gw) [4] enables a robust identity-verification protocol. Procurement scientists can compare the retention index and fragmentation pattern of the received material against the deposited spectra before committing the compound to precious biological assays, mitigating the inherent risk of AldrichCPR procurement.

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